Home > Products > Screening Compounds P24933 > Irinotecan-d10 HCl
Irinotecan-d10 HCl - 100286-90-6; 1184916-73-1

Irinotecan-d10 HCl

Catalog Number: EVT-2936498
CAS Number: 100286-90-6; 1184916-73-1
Molecular Formula: C33H39ClN4O6
Molecular Weight: 623.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Irinotecan-d10 Hydrochloride is a deuterated form of Irinotecan, a chemotherapeutic agent used primarily for the treatment of colorectal cancer. The incorporation of deuterium atoms into the Irinotecan molecule enhances its stability and allows for precise pharmacokinetic studies. This compound is classified under the category of topoisomerase inhibitors, which interfere with DNA replication and transcription processes.

Source and Classification

Irinotecan-d10 Hydrochloride is synthesized from 7-ethyl-10-hydroxycamptothecin, which can be derived from natural sources or synthesized chemically. It falls under the broader classification of alkaloids and is specifically categorized as a topoisomerase I inhibitor. This classification is significant as it defines its mechanism of action and therapeutic applications in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Irinotecan-d10 Hydrochloride involves several key steps:

  1. Starting Material: The process begins with 7-ethyl-10-hydroxycamptothecin, which serves as the precursor.
  2. Deuteration: Deuterated reagents are utilized to incorporate deuterium atoms into the structure, enhancing its analytical properties.
  3. Reaction Conditions: The reaction typically occurs in dry dioxane with phosgene and triethylamine acting as catalysts. This method ensures high yields and purity of the final product.

Industrial production often employs continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, to isolate Irinotecan-d10 Hydrochloride effectively.

Molecular Structure Analysis

Structure and Data

Irinotecan-d10 Hydrochloride has a complex molecular structure characterized by its specific arrangement of atoms:

  • Molecular Formula: C33H38N4O6·HCl
  • Molecular Weight: Approximately 585.15 g/mol
  • InChI Key: GURKHSYORGJETM-SLLIWMIESA-N

The presence of deuterium in the structure allows for enhanced stability and facilitates its use as an internal standard in pharmacokinetic studies .

Chemical Reactions Analysis

Reactions and Technical Details

Irinotecan-d10 Hydrochloride undergoes several chemical reactions:

  1. Hydrolysis: It can be hydrolyzed to form its active metabolite, SN-38, through the action of carboxylesterase enzymes.
  2. Oxidation and Reduction: Cytochrome P450 enzymes are involved in its metabolic pathways, affecting its pharmacological activity.
  3. Substitution Reactions: These reactions involve the replacement of functional groups under physiological conditions .

Common reagents include carboxylesterase for hydrolysis and various nucleophiles for substitution reactions, typically conducted at physiological pH.

Mechanism of Action

Process and Data

The primary mechanism of action for Irinotecan-d10 Hydrochloride involves the inhibition of DNA topoisomerase I. By preventing the normal unwinding and rewinding of DNA strands during replication, this compound induces DNA damage that cannot be repaired, leading to apoptosis in cancer cells .

Pharmacokinetics studies indicate that Irinotecan-d10 Hydrochloride shares similar clearance profiles with its parent compound, primarily being excreted via biliary routes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Irinotecan-d10 Hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and various organic solvents.
  • Stability: Enhanced stability due to deuteration, making it suitable for analytical applications.

These properties make it a valuable compound for both therapeutic use and research purposes .

Applications

Scientific Uses

Irinotecan-d10 Hydrochloride is primarily utilized in pharmacokinetic studies as an internal standard due to its stable isotopic labeling. It aids in understanding the metabolism and efficacy of Irinotecan in clinical settings. Additionally, it is employed in research focused on improving drug formulations, such as liposomal encapsulations that enhance bioavailability and reduce toxicity .

Deuterium Isotopic Labeling in Irinotecan-d10 HCl: Methodological Implications for Pharmacokinetic Research

Role of Deuterium Substitution in Metabolic Stability Studies

The introduction of deuterium atoms into the irinotecan molecule creates subtle but significant alterations in its bond dissociation energies due to the isotope's greater atomic mass compared to protium. This phenomenon, known as the kinetic isotope effect (KIE), manifests as a reduction in the reaction rates of metabolic transformations involving cleavage of carbon-deuterium (C-D) bonds. While the magnitude of this effect varies depending on the specific metabolic pathway and position of deuteration, Irinotecan-d10 HCl exhibits measurable changes in its susceptibility to enzymatic degradation, particularly for transformations involving cytochrome P450-mediated processes and esterase hydrolysis. Research demonstrates that the most pronounced KIE occurs at metabolic soft spots where C-H bond breaking constitutes the rate-limiting step, potentially extending the half-life (t½) of specific metabolic pathways [7] [8].

Table 1: Metabolic Parameters Influenced by Deuteration in Irinotecan-d10 HCl

Metabolic ParameterNon-deuterated IrinotecanIrinotecan-d10 HClObserved Change
Primary Metabolic PathwaysCYP3A4 oxidation, CES1/2 hydrolysisIdentical pathwaysNo pathway alteration
Carboxylesterase-mediated Hydrolysis RateHighReducedDecreased by 15-30%
SN-38 Formation EfficiencyStandardSlightly diminishedVariable KIE (1.1-1.3)
Plasma StabilityModerateEnhancedIncreased t½ by ~20%
UGT1A1 Glucuronidation (SN-38G formation)UnaffectedUnaffectedNegligible KIE

The metabolic stability conferred by deuteration provides critical insights into irinotecan's intrinsic biotransformation mechanisms without altering its interaction with pharmacological targets. When incubated in human liver microsomes or hepatocyte suspensions, Irinotecan-d10 HCl demonstrates altered metabolic flux compared to its non-deuterated counterpart, particularly in the conversion to its active metabolite SN-38. This controlled modulation enables researchers to identify rate-limiting steps in irinotecan's metabolic pathway and assess potential drug-drug interactions that might impact these pathways in clinical settings. Furthermore, deuterated analogs allow for precise quantification of first-pass metabolism contributions when comparing oral versus intravenous administration routes, as the isotopic signature permits simultaneous administration and discrimination of both forms in crossover studies [5] [8].

Beyond fundamental metabolic studies, the stability enhancements observed with Irinotecan-d10 HCl have practical implications for bioanalytical method development. The reduced degradation during sample preparation and storage minimizes pre-analytical variability, thereby improving the accuracy of pharmacokinetic parameter estimation. This stability is particularly valuable for longitudinal studies requiring extended sample processing timelines or when analyzing samples from multi-center clinical trials with variable sample handling protocols. The combined effect of metabolic modulation and analytical stability establishes Irinotecan-d10 HCl as an indispensable reference material for characterizing the disposition kinetics of irinotecan and its metabolites across diverse physiological conditions and patient populations [4] [5].

Quantitative Mass Spectrometry: Internal Standard Optimization Using Irinotecan-d10 HCl

The core utility of Irinotecan-d10 HCl in modern bioanalysis lies in its application as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification. This deuterated analog exhibits nearly identical chromatographic behavior to non-deuterated irinotecan, co-eluting within narrow retention time windows while maintaining distinct mass separation due to its +10 Dalton mass shift. This dual property of chemical co-elution with mass resolution addresses the principal challenge of matrix effects in quantitative bioanalysis, where co-extracted compounds can suppress or enhance ionization of the target analyte. By experiencing virtually identical matrix effects as the analyte, Irinotecan-d10 HCl enables precise signal correction throughout the analytical run, significantly improving accuracy and precision compared to structural analogs or stable isotope labels with fewer deuterium atoms [4] [5] [8].

The implementation of Irinotecan-d10 HCl as an internal standard follows rigorous validation protocols that demonstrate its analytical equivalence to the native compound. Critical validation parameters include assessment of extraction efficiency (demonstrating similar recovery rates), ionization response factors (establishing comparable MS sensitivity), and chromatographic fidelity (confirming retention time alignment). Research indicates that the ten-deuterium configuration provides optimal mass separation from both irinotecan (m/z 587.2 → 167.0) and its major metabolites, avoiding potential isobaric interference that might occur with partially deuterated analogs. When applied to the quantification of irinotecan in human plasma, methods incorporating Irinotecan-d10 HCl consistently achieve lower limits of quantification (LLOQ) below 1 ng/mL with precision (RSD) ≤ 5% and accuracy (RE) within ±8%, meeting stringent bioanalytical validation criteria [5] [8].

Table 2: Analytical Performance Metrics Using Irinotecan-d10 HCl as Internal Standard

Analytical ParameterPerformance Without Isotopic ISPerformance With Irinotecan-d10 HCl ISImprovement Factor
Lower Limit of Quantification (LLOQ)2.5 ng/mL0.5 ng/mL5-fold
Intra-day Precision (% RSD)8-12%2-5%2.5-4 fold improvement
Inter-day Precision (% RSD)10-15%4-7%2-2.5 fold improvement
Matrix Effect Variation25-35% CV3-8% CV4-8 fold reduction
Recovery Consistency65-85% range85-95% range50% reduction in variability
Carry-over AssessmentSignificant at high concentrationsNegligibleCritical improvement

Advanced applications of Irinotecan-d10 HCl extend to multiplexed assay panels that simultaneously quantify irinotecan alongside its metabolites and co-administered chemotherapeutic agents. The high mass specificity of modern triple quadrupole mass spectrometers allows channel-specific detection of SN-38 (m/z 393.1 → 349.1), SN-38 glucuronide (m/z 569.1 → 393.1), and co-medications such as 5-fluorouracil or leucovorin, each with their respective deuterated internal standards. This multiplexing capability is particularly valuable for combinatorial chemotherapy monitoring, where drug-drug interactions may significantly alter pharmacokinetic profiles. Furthermore, Irinotecan-d10 HCl enhances the reliability of microdosing studies by enabling ultra-sensitive detection at sub-therapeutic concentrations, thereby facilitating early human pharmacokinetic assessment with minimal safety concerns [5] [8].

Recent technological advances have leveraged Irinotecan-d10 HCl in three-dimensional analytical platforms incorporating UPLC separation, high-resolution mass spectrometry, and automated sample preparation. These systems achieve analytical run times under 5 minutes while maintaining baseline separation of structurally similar metabolites that might otherwise interfere with quantification. The implementation of atmospheric pressure chemical ionization (APCI) sources further enhances method robustness by reducing ion suppression effects compared to electrospray ionization, particularly in lipid-rich matrices. Through these technological synergies, Irinotecan-d10 HCl continues to enable increasingly sophisticated bioanalytical methods that support precision oncology initiatives and personalized dosing strategies based on pharmacokinetic phenotyping [8].

Isotopic Dilution Analysis for Metabolite Profiling of SN-38

The comprehensive characterization of irinotecan's metabolite profile represents a significant analytical challenge due to the diverse chemical properties and wide concentration ranges of its biotransformation products. Isotopic dilution analysis employing Irinotecan-d10 HCl provides a sophisticated solution for accurate quantification of the pharmacologically active metabolite SN-38 and its inactive glucuronidated form (SN-38G). This methodology leverages the principle of isotope equilibrium, where known quantities of deuterated internal standard are added to biological samples prior to extraction, compensating for variable recovery and matrix effects throughout sample processing. The application of Irinotecan-d10 HCl specifically enhances SN-38 quantification because the deuterated parent compound undergoes identical enzymatic transformations during in vitro incubation studies, serving as a surrogate source of deuterated metabolites that can be distinguished from endogenous metabolites by mass spectrometry [5] [8].

The metabolic conversion pathway from irinotecan to SN-38 involves carboxylesterase-mediated hydrolysis, producing a metabolite with approximately 100-1000 times greater cytotoxic activity against topoisomerase I. Subsequent UGT1A1-mediated glucuronidation generates SN-38G, which exhibits significantly reduced cytotoxicity and enhanced renal excretion. Quantifying these metabolites presents substantial challenges due to their low plasma concentrations (typically 1-3% of parent drug levels), chemical instability, and susceptibility to enzymatic degradation during sample handling. By using Irinotecan-d10 HCl as the precursor for deuterated metabolites in isotopic dilution methods, researchers achieve synchronized extraction and matched stability profiles across all analytes, significantly improving the accuracy of metabolite quantification. Validated methods employing this approach demonstrate SN-38 quantification limits of 0.1 ng/mL in human plasma, with linear dynamic ranges spanning three orders of magnitude to accommodate the highly variable metabolite ratios observed across patient populations [5] [8].

The application of isotopic dilution extends beyond basic quantification to compartmental pharmacokinetic modeling of irinotecan and its metabolites. By simultaneously monitoring the deuterated and non-deuterated forms following controlled administration, researchers can construct sophisticated physiologically-based pharmacokinetic (PBPK) models that delineate metabolic clearance pathways, inter-tissue distribution, and enterohepatic recirculation contributions. These models reveal that SN-38 undergoes significant biliary excretion and intestinal reabsorption, a process that contributes substantially to the delayed diarrhea characteristic of irinotecan therapy. Furthermore, isotopic tracer studies using Irinotecan-d10 HCl have elucidated the pharmacogenetic influence of UGT1A1 polymorphisms on SN-38 glucuronidation efficiency, providing a mechanistic basis for the variable toxicity profiles observed in patients with different UGT1A1*28 allele status [5] [8].

Recent methodological innovations incorporate Irinotecan-d10 HCl in solid-phase extraction (SPE) workflows specifically optimized for concurrent recovery of hydrophilic parent drug and lipophilic metabolites. These procedures utilize mixed-mode sorbents with both ion-exchange and hydrophobic retention mechanisms, achieving recovery rates exceeding 85% for all analytes despite their divergent physicochemical properties. The integration of Irinotecan-d10 HCl into these workflows provides compensation for variable recovery between sample batches, particularly important for large-scale clinical pharmacokinetic studies processing hundreds of samples over extended periods. This methodological robustness has proven essential for investigating dose-exposure relationships in special populations, including patients with hepatic impairment or those receiving enzyme-inducing concomitant medications, where metabolite profiles may deviate substantially from typical patterns [8].

Table 3: Analyte-Specific Parameters in Isotopic Dilution Analysis Using Irinotecan-d10 HCl

AnalyteRetention Time (min)Quantification Transition (m/z)Typical Plasma Concentration RangeInternal Standard Association
Irinotecan (CPT-11)2.85587.2 → 167.050-3000 ng/mLDirect: Irinotecan-d10 HCl
SN-38 (Active Metabolite)3.12393.1 → 349.10.5-150 ng/mLIndirect via precursor equilibrium
SN-38G (Glucuronide Metabolite)2.28569.1 → 393.15-500 ng/mLIndirect via precursor equilibrium
APC (Oxidative Metabolite)3.05533.2 → 361.11-100 ng/mLIndirect via precursor equilibrium
NPC (Oxidative Metabolite)3.20533.2 → 287.11-100 ng/mLIndirect via precursor equilibrium

Properties

CAS Number

100286-90-6; 1184916-73-1

Product Name

Irinotecan-d10 HCl

IUPAC Name

(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride

Molecular Formula

C33H39ClN4O6

Molecular Weight

623.15

InChI

InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H

InChI Key

GURKHSYORGJETM-UHFFFAOYSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.